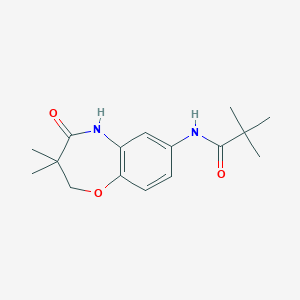

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2,3)13(19)17-10-6-7-12-11(8-10)18-14(20)16(4,5)9-21-12/h6-8H,9H2,1-5H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYCPABHMNOXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis

- Target Compound : The 2,2-dimethylpropanamide group is a branched alkyl chain, contributing to moderate lipophilicity without introducing electronegative atoms. This may favor membrane permeability while avoiding metabolic liabilities associated with halogenated groups.

- Fluorinated Analogs () : The 2,6-difluoro and 3,4-difluoro substituents on the benzamide ring enhance polarity and electron-withdrawing effects, which could improve binding affinity to target proteins or metabolic stability .

- tert-Butyl Analog (): The bulky 4-tert-butyl group increases molecular weight (366.45 vs.

Physicochemical Properties

- Molecular Weight : The target compound (316.39 g/mol) is lighter than fluorinated (374.39 g/mol) and tert-butyl (366.45 g/mol) analogs, adhering more closely to Lipinski’s rule of five for drug-likeness.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to the benzoxazepine family and is characterized by its tetrahydrobenzoxazepine ring system. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{18}N_{2}O_{3}, with a molecular weight of 262.30 g/mol. The compound's structure includes a dimethyl and oxo group that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_{14}H_{18}N_{2}O_{3} |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921835-36-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It could interact with receptors that mediate neurotransmission or hormonal responses.

- Cellular Pathway Alteration : Changes in cellular signaling pathways can lead to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against bacteria and fungi. Preliminary results suggest it may be effective against certain strains of pathogens due to its ability to disrupt microbial cell membranes.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have investigated the pharmacological profile of this compound:

-

Study on Anticancer Activity :

- Objective : To assess the effects on breast cancer cell lines.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner and increased apoptosis markers .

- Antimicrobial Study :

-

Neuroprotective Research :

- Objective : To investigate protective effects on neuronal cells under oxidative stress conditions.

- Findings : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis of benzoxazepine derivatives typically involves cyclization reactions or coupling of pre-functionalized fragments. For example, analogous compounds use reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) under inert atmospheres and controlled temperatures . To optimize yield:

- Step 1 : Screen solvents (e.g., DMF, THF) for solubility and reactivity.

- Step 2 : Vary catalysts (e.g., Pd/C for coupling) and reaction times.

- Step 3 : Use HPLC or GC-MS to monitor intermediate purity .

Table 1 : Example reaction optimization for a benzoxazepine precursor:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 60°C, 12h | 45 | 92% |

| DMF, 80°C, 8h | 62 | 95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, the dimethyl groups on the benzoxazepine core show distinct singlet peaks in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- HPLC : Quantifies purity and detects byproducts using reverse-phase C18 columns .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity.

- Surfactants : Add Tween-80 or cyclodextrins for colloidal stabilization.

- Structural Modification : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Methodological Answer :

- Step 1 : Synthesize derivatives with variations at the 3,3-dimethyl or propanamide groups.

- Step 2 : Test against target receptors (e.g., GABA for benzodiazepine analogs) using radioligand binding assays.

- Step 3 : Correlate substituent electronegativity/logP with activity using QSAR models .

Q. What computational approaches predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses in protein active sites (e.g., cytochrome P450).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.

- Batch Analysis : Check compound purity (HPLC) and storage conditions (e.g., hygroscopicity ).

- Meta-Analysis : Compare experimental variables (e.g., cell lines, incubation times) across studies .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Tools : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxazepine ring) .

Data Analysis and Experimental Design

Q. How to design crystallography experiments for this hygroscopic compound?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate).

- Cryoprotection : Flash-cool crystals in liquid N with 20% glycerol.

- Data Collection : Perform synchrotron X-ray diffraction (λ = 0.9 Å) for high-resolution data .

Q. What statistical methods are appropriate for dose-response studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism.

- Error Analysis : Report IC values with 95% confidence intervals (n ≥ 3 replicates) .

Mechanistic and Degradation Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.